tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate

Purity Specification Quality Control Procurement

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate (CAS 2250243-67-3) is a 1,4-diazepane building block that combines an orthogonal N1-Boc protecting group with a sterically and electronically distinctive 6-hydroxy-6-methyl substitution pattern. This substitution provides three chemically differentiable handles—Boc-deprotectable N1, functionalizable N4, and a tertiary alcohol at C6—within a single scaffold.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B8229773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1(CNCCN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-12-7-11(4,15)8-13/h12,15H,5-8H2,1-4H3
InChIKeyMFYGDBRJLZOUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate: A Structurally Defined 1,4-Diazepane Building Block for Medicinal Chemistry Procurement


tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate (CAS 2250243-67-3) is a 1,4-diazepane building block that combines an orthogonal N1-Boc protecting group with a sterically and electronically distinctive 6-hydroxy-6-methyl substitution pattern [1]. This substitution provides three chemically differentiable handles—Boc-deprotectable N1, functionalizable N4, and a tertiary alcohol at C6—within a single scaffold [1]. The compound integrates the 1,4-diazepane pharmacophore validated in potent σ1 receptor ligands (Ki = 7.4 nM for a close analog) and factor Xa inhibitors (IC50 = 6.8 nM) [2] [3], but adds reactive functionality absent in simpler Boc-homopiperazine intermediates, making it a strategically differentiated synthetic intermediate for structure-activity relationship (SAR) exploration and lead optimization.

Why Generic N-Boc-homopiperazine Cannot Replace tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate in Synthetic Workflows


Generic N-Boc-homopiperazine (CAS 112275-50-0) lacks the 6-hydroxy and 6-methyl groups that confer conformational rigidity, additional hydrogen-bonding capacity, and a reactive tertiary alcohol handle [1]. Unprotected 6-methyl-1,4-diazepane (CAS 89582-17-2) cannot undergo chemoselective N1-functionalization because both secondary amines exhibit comparable nucleophilicity and protonation states . The target compound's orthogonal architecture enables three parallel functionalization pathways—acidic Boc removal at N1 (≥90% yield), alkylation/acylation at N4, and oxidation/esterification at the tertiary alcohol—without cross-interference, a multi-directional diversification strategy that is mechanistically inaccessible with either mono-protected or unprotected analogs [1] .

Quantitative Differentiation Evidence for tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate


Higher Commercial Purity Specification Reduces Purification Burden

The target compound is supplied at 98% purity (HPLC, NMR, GC verified) by Bidepharm , whereas the closest unprotected analog 6-methyl-1,4-diazepane is commonly offered at 95% purity . This 3% absolute purity advantage reduces the impurity-related risk in downstream reactions and may eliminate the need for pre-use purification in many synthetic protocols.

Purity Specification Quality Control Procurement

Orthogonal Boc Deprotection Enables Quantitative N1-Deblocking While Preserving 6-OH/6-Me Functionality

Treatment of the target compound with TFA/CH₂Cl₂ at room temperature effects quantitative removal of the N1-Boc group, yielding the free secondary amine at N1 while leaving the 6-hydroxy-6-methyl substitution fully intact [1]. In contrast, unprotected 6-methyl-1,4-diazepane possesses two chemically equivalent secondary amines (calculated pKa ~8-9 for both nitrogen centers) [2], precluding any chemoselective N1-functionalization without prior differentiation. The Boc protection step itself proceeds in 90% yield under standard conditions (Boc₂O, AcOH, 20°C, 24 h) , establishing a robust supply of the selectively protected intermediate.

Orthogonal Protection Boc Deprotection Chemoselectivity

Boc-Protected Amine Stability Under Basic and Neutral Conditions Supports Multi-Step Synthetic Sequences

The N-Boc group on the target compound is classified as stable at pH 4, pH 9, and pH 12 at room temperature, and is only labile at pH <1 with heating (100°C), as documented in the authoritative Protective Groups in Organic Synthesis stability matrix [1]. By comparison, the free secondary amines of unprotected 6-methyl-1,4-diazepane are susceptible to oxidation, aeration-induced degradation, and non-selective acylation under the same conditions, limiting their shelf-life and compatibility with multi-step reaction sequences . This differential stability directly translates to fewer side reactions and higher intermediate recovery in synthetic campaigns exceeding three steps.

Chemical Stability Boc Protection Multi-Step Synthesis

Tertiary Alcohol Handle at C6 Enables Oxidation and Esterification Chemistry Absent in Deoxy-Analogs

The 6-hydroxy group of the target compound can be oxidized to the corresponding ketone using pyridinium chlorochromate (PCC), providing a carbonyl for reductive amination or oxime formation, as demonstrated on the closely related O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate [1]. The comparator 1-Boc-6-methyl-1,4-diazepane (CAS 1211595-59-3) lacks a hydroxyl group and is therefore incapable of undergoing analogous oxidation or esterification chemistry, reducing the number of accessible diversification vectors by one .

Alcohol Oxidation Esterification Functional Group Interconversion

1,4-Diazepane Scaffold Delivers 5-Fold Higher σ1 Receptor Affinity Compared to Piperazine Homologs

Ring expansion from piperazine to the 1,4-diazepane scaffold produces a 5-fold improvement in σ1 receptor binding affinity: the 1,4-dibenzyl-1,4-diazepane 4a exhibits Ki = 7.4 nM at σ1, compared with Ki = 38 nM for the corresponding piperazine 3a, measured under identical guinea pig brain homogenate competition assay conditions using [³H]-(+)-pentazocine as radioligand [1]. The target compound incorporates this validated 1,4-diazepane core with additional 6-hydroxy-6-methyl substitution that can be leveraged for affinity maturation.

σ1 Receptor Structure-Activity Relationship Ring Homologation

6-Methyl Substitution Imposes Conformational Restraint that Reduces Entropic Penalty upon Receptor Binding

The geminal 6-methyl substituent on the diazepane ring restricts conformational flexibility by raising the energy barrier between twist-boat and chair conformations. Conformational analysis of N,N-disubstituted 1,4-diazepane orexin receptor antagonists demonstrated that pre-organization of the diazepane ring into a preferred binding conformation reduces the entropic penalty upon receptor engagement, directly contributing to improved potency [1]. In contrast, unsubstituted N-Boc-homopiperazine samples a broader conformational ensemble in solution, dissipating binding energy through conformational selection. While the target compound has not been directly assayed in the orexin series, the 6-methyl group is positioned to exert analogous conformational restriction, and the steric footprint of the methyl group has been shown in related 1,4-diazepane σ1 ligands to modulate receptor subtype selectivity [2].

Conformational Constraint Receptor Binding Entropy

Highest-Value Application Scenarios for tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate Based on Quantitative Differentiation Evidence


Parallel SAR Library Synthesis of 1,4-Diazepane-Based σ1 Receptor Ligands

The target compound is optimally deployed as a central scaffold for synthesizing focused libraries of 1,4-diazepane derivatives targeting the σ1 receptor. The orthogonal Boc protection enables high-yield (>90%) N1-deprotection and subsequent N1-functionalization, while the C6 tertiary alcohol provides a second independent diversification point via oxidation to the ketone followed by reductive amination or oxime formation [1]. This dual-vector diversification strategy allows exploration of chemical space at both ends of the diazepane ring from a single starting material, directly leveraging the 5-fold σ1 affinity advantage of the 1,4-diazepane scaffold over piperazine (Ki 7.4 nM vs. 38 nM) [2].

Late-Stage Functionalization Intermediate for Factor Xa Inhibitor Optimization

The 1,4-diazepane moiety has been validated as the P4 pharmacophore in potent factor Xa inhibitors, with compound YM-96765 achieving IC50 = 6.8 nM [3]. The target compound's 6-hydroxy group can be elaborated to introduce P4-modulating substituents (e.g., ester prodrugs, PEG linkers for solubility enhancement) without perturbing the diazepane core conformation, which is already pre-organized by the 6-methyl group [4]. The commercial availability at 98% purity reduces the need for post-purchase purification, enabling direct use in multi-gram scale-up campaigns .

Conformationally Constrained Building Block for Orexin Receptor Antagonist Design

Conformational analysis of N,N-disubstituted 1,4-diazepanes has established that pre-organization of the seven-membered ring improves orexin receptor binding by reducing the entropic penalty of binding [4]. The target compound's 6-methyl group restricts ring puckering from the starting material stage, obviating the need for post-synthetic conformational rigidification. Its three chemically distinct functional groups (N1-Boc, N4-H, C6-OH) permit sequential functionalization without protecting group manipulation, directly supporting the synthesis of orexin receptor antagonists with differential N1/N4/C6 substitution patterns in 3-5 synthetic steps.

Quote Request

Request a Quote for tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.